

# Technical Guide: Spectroscopic Analysis of 2-(Difluoromethoxy)nicotinonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Difluoromethoxy)nicotinonitrile

Cat. No.: B578200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive overview of the spectroscopic characterization of **2-(Difluoromethoxy)nicotinonitrile**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data, this guide presents a compilation of available information supplemented with standardized, illustrative experimental protocols and representative data to serve as a practical reference for researchers. The methodologies outlined herein are fundamental for ensuring the identity, purity, and structural integrity of this compound in a research and development setting.

## Compound Identification

| Parameter          | Value                                                                                                                  |
|--------------------|------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name         | 2-(Difluoromethoxy)nicotinonitrile                                                                                     |
| CAS Number         | 1211533-74-3                                                                                                           |
| Molecular Formula  | C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub> O                                                          |
| Molecular Weight   | 186.12 g/mol                                                                                                           |
| Chemical Structure |  alt textnicotinonitrile+structure) |

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-(Difluoromethoxy)nicotinonitrile** based on its chemical structure and publicly available data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment             |
|---------------------------------|--------------|-------------|--------------------------|------------------------|
| 8.45                            | dd           | 1H          | 4.9, 1.9                 | H-6                    |
| 8.12                            | dd           | 1H          | 7.6, 1.9                 | H-4                    |
| 7.20                            | t            | 1H          | 73.4                     | $\text{OCF}_2\text{H}$ |
| 7.15                            | dd           | 1H          | 7.6, 4.9                 | H-5                    |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Assignment             |
|---------------------------------|------------------------|
| 152.4                           | C-2                    |
| 149.8                           | C-6                    |
| 142.1                           | C-4                    |
| 120.5                           | C-5                    |
| 115.8 (t, $J=260$ Hz)           | $\text{OCF}_2\text{H}$ |
| 114.7                           | CN                     |
| 110.1                           | C-3                    |

Table 3:  $^{19}\text{F}$  NMR Spectroscopic Data (470 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment             |
|---------------------------------|--------------|--------------------------|------------------------|
| -88.5                           | d            | 73.4                     | $\text{OCF}_2\text{H}$ |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z    | Interpretation                        |
|--------|---------------------------------------|
| 186.03 | [M] <sup>+</sup> (Molecular Ion)      |
| 135.03 | [M - OCF <sub>2</sub> H] <sup>+</sup> |

Table 5: FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                     |
|--------------------------------|-----------|--------------------------------|
| 2235                           | Strong    | C≡N Stretch                    |
| 1600, 1570, 1470               | Medium    | C=C, C=N Aromatic Ring Stretch |
| 1250-1050                      | Strong    | C-O-C, C-F Stretch             |

## Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

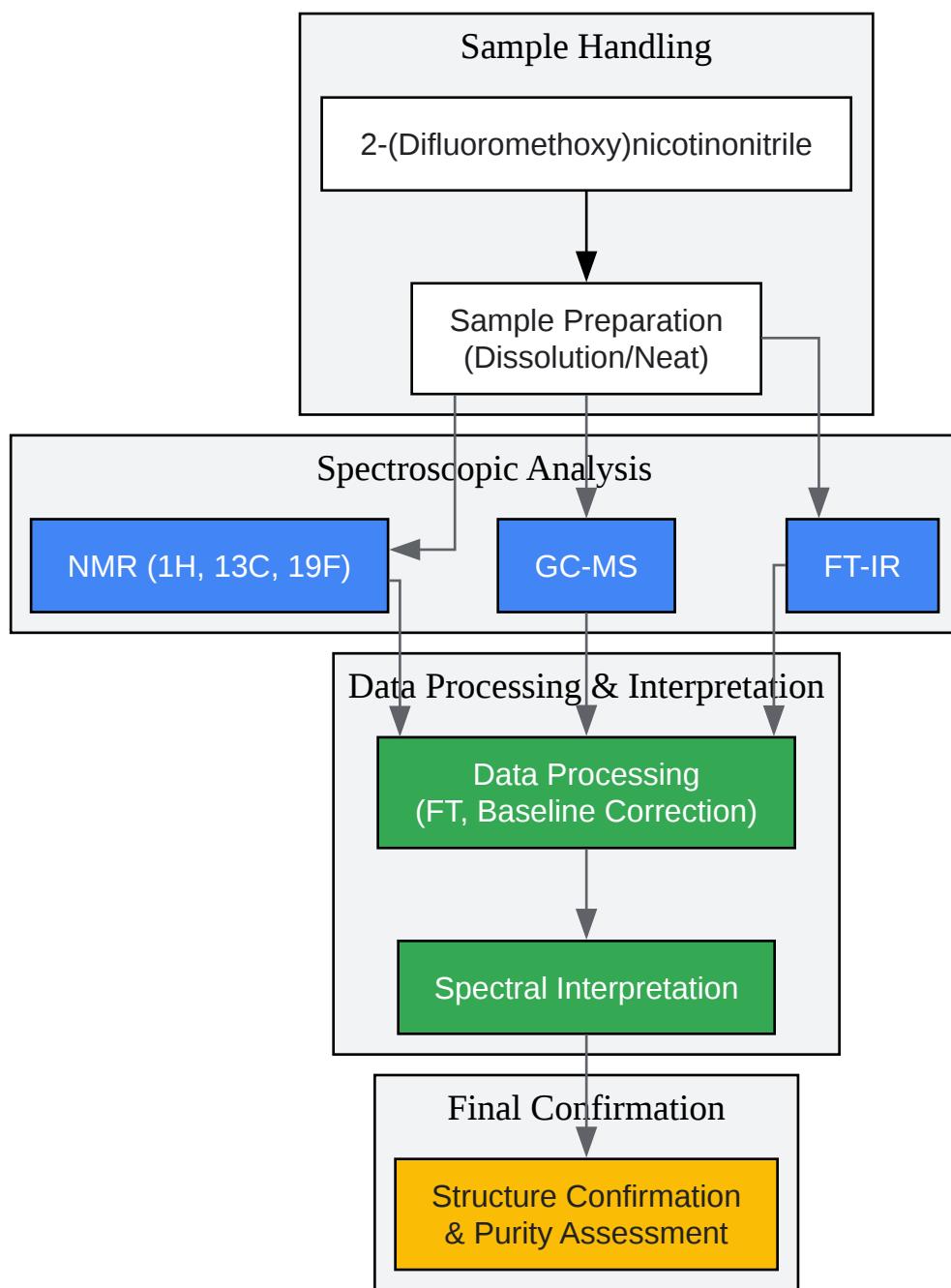
- Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
- Sample Preparation: Approximately 10-15 mg of **2-(Difluoromethoxy)nicotinonitrile** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- <sup>13</sup>C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a

relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

- $^{19}\text{F}$  NMR Acquisition: The fluorine spectrum was acquired with a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 64 scans were accumulated.
- Data Processing: All spectra were processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the internal TMS standard (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$  NMR) or an external standard for  $^{19}\text{F}$  NMR.

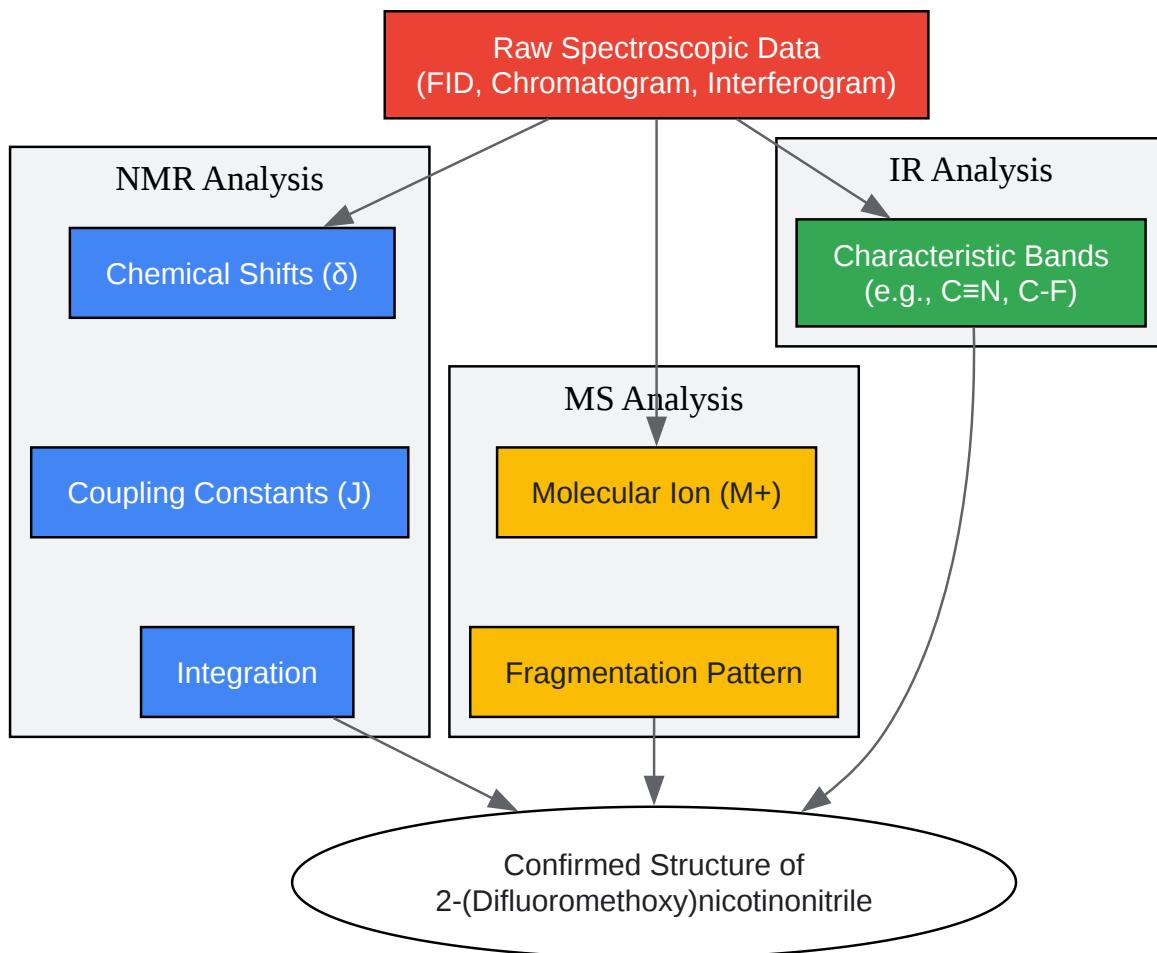
### 3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (MSD).
- Sample Preparation: A 1 mg/mL solution of **2-(Difluoromethoxy)nicotinonitrile** was prepared in dichloromethane.
- GC Conditions:
  - Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
  - Inlet Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-450.
  - Source Temperature: 230°C.


- Quadrupole Temperature: 150°C.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

### 3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **2-(Difluoromethoxy)nicotinonitrile** was placed directly onto the ATR crystal.
- Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  by co-adding 16 scans at a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.
- Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups.


## Workflow and Data Integration

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **2-(Difluoromethoxy)nicotinonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-(Difluoromethoxy)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578200#spectroscopic-data-for-2-difluoromethoxy-nicotinonitrile>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)